6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose
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Overview
Description
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is a complex organic compound with the molecular formula C53H42O10 and a molecular weight of 838.905 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves multiple steps. The starting material, D-glucopyranose, undergoes benzoylation to form 1,2,3,4-tetra-O-benzoyl-D-glucopyranose. This intermediate is then subjected to tritylation at the 6-O position to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The trityl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with new functional groups replacing the trityl or benzoyl groups.
Scientific Research Applications
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: In the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound’s trityl and benzoyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-beta-D-glucopyranose: A closely related compound with similar structural features.
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated glucopyranose derivative.
1,2,3,4-Tetra-O-acetyl-6-O-trityl-beta-D-glucopyranose: A similar compound with acetyl groups instead of benzoyl groups.
Uniqueness
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is unique due to its specific combination of trityl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C53H42O10 |
---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2 |
InChI Key |
CBFXEUSWGYYNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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